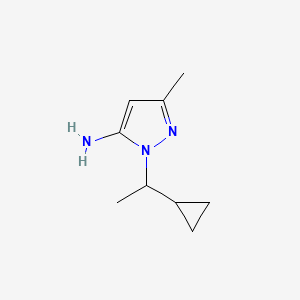

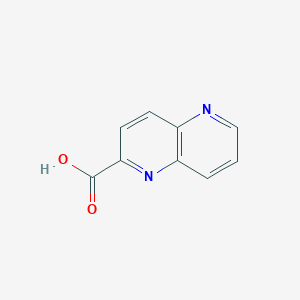

(3R,14R,16R)-Vincamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Inverted exclamation markA)-Vincamine: is a naturally occurring alkaloid derived from the leaves of the plant Vinca minor, commonly known as lesser periwinkle. This compound is known for its vasodilatory and nootropic properties, making it a subject of interest in both medicinal and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,14R,16R)-Vincamine typically involves the extraction of vincamine from the leaves of Vinca minor. The process includes several steps such as solvent extraction, purification, and crystallization. The reaction conditions often require maintaining specific temperatures and pH levels to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. These methods utilize advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography to achieve high yields and purity. The industrial process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: (Inverted exclamation markA)-Vincamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of (3R,14R,16R)-Vincamine, which may have different pharmacological properties.

Scientific Research Applications

Chemistry: (Inverted exclamation markA)-Vincamine is used as a precursor in the synthesis of other complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, (3R,14R,16R)-Vincamine is used to study its effects on cellular processes, particularly those related to vasodilation and neuroprotection. It serves as a model compound for understanding the interactions between alkaloids and biological systems.

Medicine: Medically, this compound is investigated for its potential in treating conditions such as cerebrovascular insufficiency and cognitive disorders. Its ability to improve blood flow and enhance cognitive function makes it a promising candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals. Its vasodilatory properties are harnessed to develop products aimed at improving cognitive health and circulation.

Mechanism of Action

The mechanism of action of (3R,14R,16R)-Vincamine involves its interaction with various molecular targets and pathways. It primarily acts as a vasodilator by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle cells in blood vessels, thereby improving blood flow. Additionally, this compound exhibits neuroprotective effects by modulating neurotransmitter levels and enhancing cerebral metabolism.

Comparison with Similar Compounds

Vinpocetine: A derivative of vincamine, known for its cognitive-enhancing properties.

Reserpine: Another alkaloid with vasodilatory effects, used in the treatment of hypertension.

Yohimbine: An alkaloid with vasodilatory and aphrodisiac properties.

Uniqueness: (Inverted exclamation markA)-Vincamine is unique due to its dual action as a vasodilator and nootropic agent. Unlike other similar compounds, it has a well-documented safety profile and a wide range of applications in both medicinal and industrial fields.

Properties

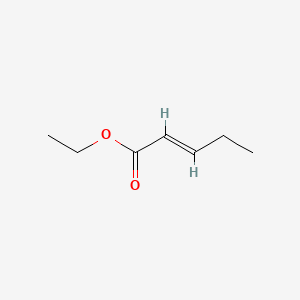

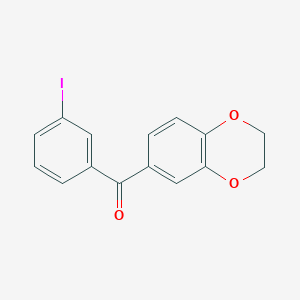

Molecular Formula |

C21H26N2O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

methyl (15R,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m0/s1 |

InChI Key |

RXPRRQLKFXBCSJ-CEWLAPEOSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)